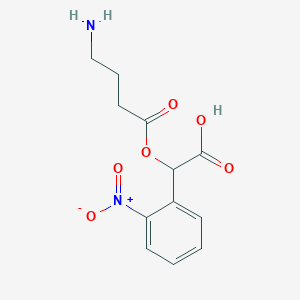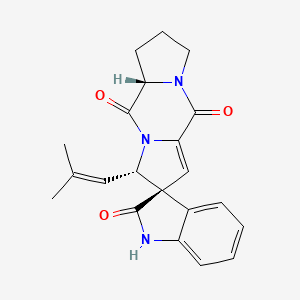
Corchorifatty acid D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corchorifatty acid D is an octadecatrienoic acid.
This compound is a natural product found in Isatis tinctoria with data available.
Scientific Research Applications
Impact on Health and Nutrition
Corchorus leaves, from which Corchorifatty acid D is derived, are known for their significant medicinal properties in Asian and African folk medicine. They are used to manage various conditions such as pain, fever, dysentery, sexual disorders, and degenerative diseases. The leaves are rich in bioactive molecules including glycosides, polysaccharides, triterpenes, ionones, phenolics, sterols, and fatty acids. These compounds offer a range of prophylactic and therapeutic applications, underscoring the health-promoting properties of Corchorus leaves. This suggests a potential role for this compound in enhancing community health standards and livelihood security, particularly in rural populations of Asia and Africa (Kumari et al., 2019).
Cardiovascular Health
Docosapentaenoic acid (DPA), a bioactive long-chain n-3 polyunsaturated fatty acid closely related to this compound, has garnered attention for its potential beneficial health effects. These include anti-inflammatory actions, antiplatelet aggregation, and improved plasma lipid profile. Despite the growing evidence supporting DPA's role as an important bioactive fatty acid, further research is needed to understand its distinct roles compared to other fatty acids, which could provide insights into the specific benefits of this compound (Kaur et al., 2016).
Metabolic and Inflammatory Regulation
Fatty acids, including those similar to this compound, play significant roles in influencing human health and diseases. They regulate gene expression through transcription factors, which control the expression of several inflammatory and metabolic genes. Understanding how fatty acids like this compound control gene expression can offer strategies to treat metabolic diseases such as insulin resistance, obesity, and type 2 diabetes mellitus (Masi et al., 2013).
properties
Molecular Formula |
C18H28O4 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(10E,12E,14E)-16-hydroxy-9-oxooctadeca-10,12,14-trienoic acid |
InChI |
InChI=1S/C18H28O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14,16,19H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+ |
InChI Key |
KLFMLBSZQZVKDC-KDXRDGMUSA-N |
Isomeric SMILES |
CCC(/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O)O |
Canonical SMILES |
CCC(C=CC=CC=CC(=O)CCCCCCCC(=O)O)O |
synonyms |
16-hydroxy-9-oxo-10,12,14-octadecatrienoic acid 16-hydroxy-9-oxo-10E,12E,14E-octadecatrienoic acid CFAB acid corchorifatty acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



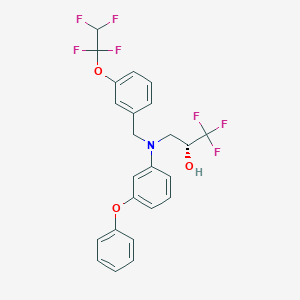
![N-[1-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]cyclopropyl]acetamide](/img/structure/B1243117.png)
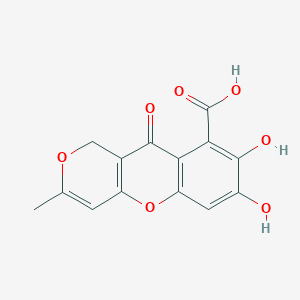
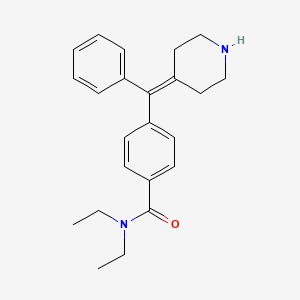
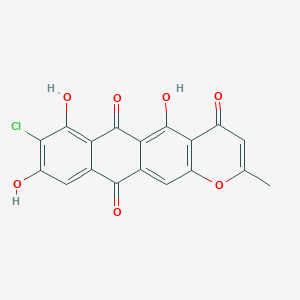
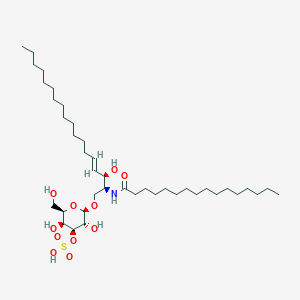
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B1243124.png)
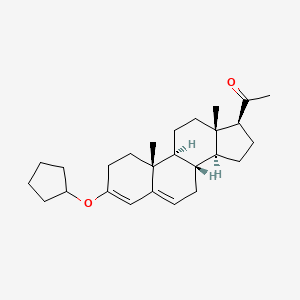
![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)
![7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid](/img/structure/B1243131.png)
![2-[[4-(3-aminophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B1243132.png)
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide](/img/structure/B1243133.png)
